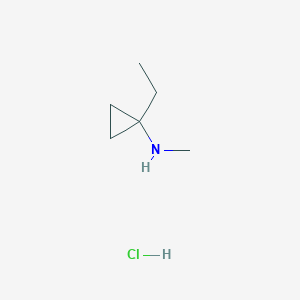![molecular formula C28H36N2O6 B2984125 3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol CAS No. 1351661-41-0](/img/structure/B2984125.png)
3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol is a useful research compound. Its molecular formula is C28H36N2O6 and its molecular weight is 496.604. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research on benzoxazinone derivatives, such as those involving morpholine components, highlights their potential in synthesizing compounds with antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with antimicrobial activities, indicating the potential of structurally related compounds in developing new antimicrobial agents H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007.
Novel Synthetic Routes and Biological Evaluation
Further research demonstrates innovative synthetic routes for creating benzoxazinone derivatives with significant biological activities. For example, Habib et al. (2013) explored novel quinazolinone derivatives, showcasing the versatility of these compounds in antimicrobial activity screenings O. M. Habib, H. M. Hassan, A. El‐Mekabaty, 2013.
Ecotoxicological Assessments
Idinger et al. (2006) evaluated the ecotoxicological effects of benzoxazinoids, which share a core structure with the compound of interest, on soil organisms. This study provides insight into the environmental implications of benzoxazinones and their derivatives, suggesting their potential ecological roles and effects J. Idinger, Tamara Čoja, S. Blümel, 2006.
Antiplatelet and Antiproliferative Activities
Investigations into 2-aminochromones, including morpholinylchromones, reveal their antiplatelet properties, suggesting the utility of benzoxazinone derivatives in developing antithrombotic therapies. Morris et al. (1993) identified compounds capable of preventing platelet-dependent thrombus formation, highlighting the therapeutic potential of these molecules J. Morris, D. Wishka, A. H. Lin, W. Humphrey, A. L. Wiltse, R. B. Gammill, T. Judge, S. Bisaha, N. Olds, C. Jacob, 1993.
Allelochemical Properties and Ecological Role
Macias et al. (2006) discussed the synthesis and ecological roles of benzoxazinones, including their allelochemical properties. This research underscores the complex interactions between these compounds and their environment, shedding light on their potential applications in agriculture and pest management F. A. Macias, D. Marín, A. Oliveros-Bastidas, D. Chinchilla, A. M. Simonet, J. Molinillo, 2006.
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to target proteins involved in various biochemical pathways .
Mode of Action
It is likely that it interacts with its targets through a series of molecular interactions, possibly including hydrogen bonding and π-π interactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, potentially leading to various downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It is likely that it induces changes at the molecular and cellular levels, potentially leading to various physiological effects .
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5.C3H8O/c1-17-23(18-5-3-4-6-21(18)29-2)24(28)19-7-8-22-20(25(19)32-17)15-27(16-31-22)10-9-26-11-13-30-14-12-26;1-3(2)4/h3-8H,9-16H2,1-2H3;3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZELKLGKRVUZEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCN4CCOCC4)C5=CC=CC=C5OC.CC(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{5-[(4-fluorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)acetamide](/img/structure/B2984042.png)
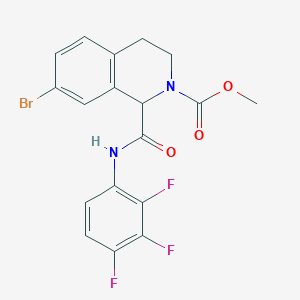
![N-(4-acetamidophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2984046.png)
![2-({1-[2-(1,3-dioxolan-2-yl)ethyl]-5-iodo-1H-1,2,3-triazol-4-yl}methoxy)-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2984047.png)
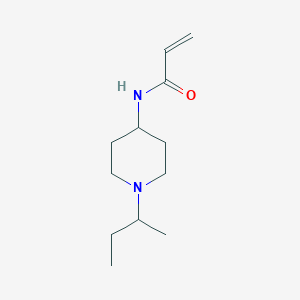
![N-[(E)-[3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-ylidene]amino]-4-methoxybenzamide](/img/structure/B2984051.png)
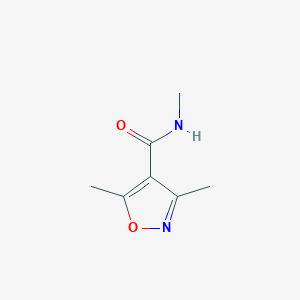
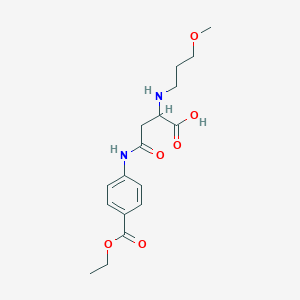
![2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2984055.png)
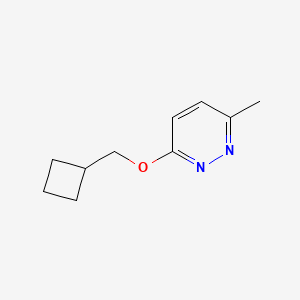
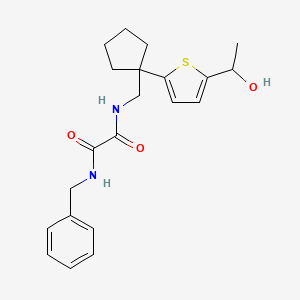
![N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2984060.png)
![Ethyl 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2984062.png)
